N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S3 and its molecular weight is 534.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds are often designed to interact with key proteins or enzymes in the target organisms or cells, disrupting their normal function and leading to the desired therapeutic effect.
Mode of Action
It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that similar compounds can interfere with essential biochemical pathways in target organisms or cells, leading to their death or inhibition .
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. In general, compounds like this one aim to inhibit the growth of harmful organisms or cells, or kill them outright . The exact molecular and cellular effects would depend on the specific targets and pathways affected.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a thiazole ring, a bromothiophene moiety, and a sulfamoyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be represented by the following molecular formula:
It consists of:
- A bromothiophene ring which may contribute to its biological activity through interactions with various biological targets.
- A thiazole ring known for its role in many bioactive compounds.
- A sulfamoyl group that is often associated with antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bromothiophene Intermediate : Starting from thiophene derivatives, bromination is performed to introduce the bromine atom.
- Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide under basic conditions to form the thiazole ring.
- Sulfamoylation : The thiazole derivative is then treated with methyl(phenyl)sulfonamide to introduce the sulfamoyl group.
- Amidation : Finally, coupling with an appropriate benzamide derivative yields the target compound.
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties due to its structural components .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis in cancer cells . The presence of the sulfamoyl group further enhances its potential as an anticancer agent by possibly inhibiting enzymes involved in tumor growth.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways. For example, it could act as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief and anti-inflammatory effects .
- Cellular Signaling Interference : By modulating receptor activity or enzyme function, the compound may alter cellular responses critical for cancer progression or microbial resistance .
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
These studies highlight the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S3/c1-25(15-5-3-2-4-6-15)31(27,28)16-9-7-14(8-10-16)20(26)24-21-23-17(13-29-21)18-11-12-19(22)30-18/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVEPNDNPXJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.